molecular formula C99H175N33O33 B582888 M Protein epitope OF group A streptococci CAS No. 152044-86-5

M Protein epitope OF group A streptococci

Cat. No. B582888
CAS RN: 152044-86-5
M. Wt: 2355.687
InChI Key: LDXUYMBPAYIMJR-UGXKBFFBSA-N
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Description

The M protein is a major virulence factor for Group A Streptococci (GAS), a cell surface protein that confers resistance to phagocytosis . Over eighty distinct serotypes of M protein have been identified, and with rare exceptions, only one serotype is expressed by each strain . Some serotypes of M proteins have been shown to contain host-tissue cross-reactive epitopes within their covalent structures .


Synthesis Analysis

The M protein gene (emm) encodes the cell surface M virulence protein responsible for at least 100 Streptococcus pyogenes M serotypes . Emm typing is based on sequence analysis of the portion of the emm gene that dictates the M serotype . The M protein is a fibrillar coiled-coil dimer that extends from the bacterial cell wall .


Molecular Structure Analysis

The M protein is predictive of the whole protein structure, independent of geographical origin or clinical association . The M protein sequence length, the presence or absence of sequence repeats, and predicted secondary structure were assessed in the context of the latest vaccine developments .


Chemical Reactions Analysis

The M protein is strongly anti-phagocytic and binds to serum factor H, destroying C3-convertase and preventing opsonization by C3b . It also recruits specific host factors to the GAS surface, such as fibrinogen (Fg) and C4b-binding protein (C4BP), that interfere with the deposition of opsonic antibodies and the activation of complement .


Physical And Chemical Properties Analysis

The M protein is a fibrillar coiled-coil dimer that extends from the bacterial cell wall . It is chemically stable with respect to pH and the concentration of urea .

Scientific Research Applications

  • Cross-reactive immunogenicity in vaccine development : The M protein of GAS is a major virulence determinant and protective antigen. Efforts in vaccine development focus on identifying cross-protective epitopes in the N-terminal regions of cluster-related M proteins for use as vaccine antigens. A study used recurrent neural networks and epitope conservancy analysis tools to predict linear B-cell epitopes from clinically relevant M types of GAS. This research is crucial for designing broadly protective M protein-based GAS vaccines (Spencer et al., 2021).

  • Identification of new protective antigens : Research has identified additional surface proteins, distinct from M protein, that evoke protective antibodies, expanding the potential targets for vaccine development against GAS (Dale et al., 1999).

  • Synthetic peptide vaccines : Studies have shown that synthetic peptides corresponding to sequences within the C repeat region of M6 protein provide protection against pharyngeal colonization by GAS in a mouse model. This indicates the potential for peptide-based vaccines targeting conserved M protein epitopes (Bessen & Fischetti, 1990).

  • Lipid core peptide technology in vaccine delivery : Lipid core peptide technology is explored for delivering multi-epitope vaccines incorporating both serotypic and conserved region determinants of the M protein. This method could enable mucosal route delivery, stimulating both mucosal and systemic immunity (Olive et al., 2004).

  • Epitopes shared with cardiac myosin : Research has found that M proteins from various GAS serotypes share epitopes with cardiac myosin. This cross-reactivity is significant in understanding the molecular basis of diseases like rheumatic fever (Dale & Beachey, 1985).

  • Recombinant multivalent M protein vaccine : A recombinant, multivalent hybrid molecule containing amino-terminal subunits of multiple M proteins has been developed. It evokes broadly protective immune responses against multiple serotypes of GAS without inducing tissue-cross-reactive antibodies (Dale et al., 1993).

  • Conserved epitopes for cross-protective local immune responses : Identifying conserved epitopes in M proteins that evoke cross-protective mucosal immune responses has implications for broad-spectrum vaccine development against GAS (Bronze et al., 1992).

Safety And Hazards

Vaccines against GAS must be carefully evaluated to ensure they do not induce abnormal pathology or adverse reactions . The development of a vaccine against GAS would have a large health impact on populations at risk of these diseases .

Future Directions

The development of a GAS vaccine is a priority, with the World Health Organization publishing a roadmap for the development of the first GAS vaccine . Current research is focusing on the development of polyvalence epitope recombinant proteins, which contain different epitopes, including those from the M protein . These vaccines have shown promise in preclinical models, providing protective immunity against invasive GAS infection .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXUYMBPAYIMJR-UGXKBFFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H175N33O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746705
Record name L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M Protein epitope OF group A streptococci

CAS RN

152044-86-5
Record name L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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